N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)thiourea
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Overview
Description
N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a 4-chlorophenyl group and a 2,2-diphenylethyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea typically involves the reaction of 4-chloroaniline with 2,2-diphenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might inhibit the growth of microorganisms by interfering with their metabolic pathways. Molecular targets could include enzymes, receptors, or other biomolecules involved in the biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(2,2-diphenylethyl)thiourea
- N-(4-methylphenyl)-N’-(2,2-diphenylethyl)thiourea
- N-(4-bromophenyl)-N’-(2,2-diphenylethyl)thiourea
Uniqueness
N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which may impart distinct electronic and steric effects compared to other similar compounds. These effects can influence its reactivity, stability, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,2-diphenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2S/c22-18-11-13-19(14-12-18)24-21(25)23-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJJWFIBWWIWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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